molecular formula C17H15ClO5 B14647146 2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid CAS No. 52160-84-6

2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid

Cat. No.: B14647146
CAS No.: 52160-84-6
M. Wt: 334.7 g/mol
InChI Key: IUARHVXKYGPXEP-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid is an organic compound with the molecular formula C14H13ClO4. It is a derivative of benzoic acid and contains a chlorophenoxy group, which is known for its applications in various chemical and biological fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid typically involves the esterification of benzoic acid with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Hydrolysis: Benzoic acid and 2-(4-chlorophenoxy)-2-methylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the chlorophenoxy group.

Scientific Research Applications

2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid involves its interaction with specific molecular targets. The chlorophenoxy group can bind to certain enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid is unique due to its combination of a benzoic acid moiety with a chlorophenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52160-84-6

Molecular Formula

C17H15ClO5

Molecular Weight

334.7 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxybenzoic acid

InChI

InChI=1S/C17H15ClO5/c1-17(2,23-12-9-7-11(18)8-10-12)16(21)22-14-6-4-3-5-13(14)15(19)20/h3-10H,1-2H3,(H,19,20)

InChI Key

IUARHVXKYGPXEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC1=CC=CC=C1C(=O)O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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